(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method is the condensation reaction between 2-amino-5-(3-methoxy-3-oxopropyl)benzaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the methoxy-oxopropyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, modifying biological pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- 3-Amino-5-methylisoxazole
Uniqueness
(E)-3-(2-Amino-5-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-[2-amino-5-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)7-3-9-2-5-11(14)10(8-9)4-6-12(15)16/h2,4-6,8H,3,7,14H2,1H3,(H,15,16) |
InChI Key |
RKKWBLWGQGHQLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)N)C=CC(=O)O |
Origin of Product |
United States |
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